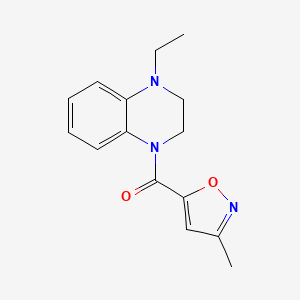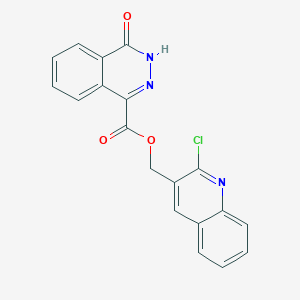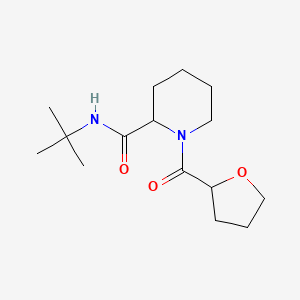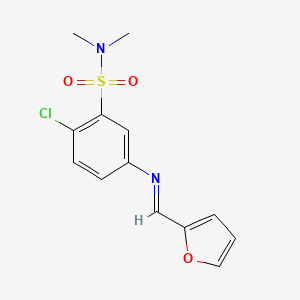
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. For example, it has been found to inhibit the activity of matrix metalloproteinases, which are involved in the invasion and metastasis of cancer cells. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to exert various biochemical and physiological effects in vitro and in vivo. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, it has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Furthermore, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in lab experiments is its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. However, one of the limitations of using this compound is its moderate yield and purity, which can affect the reproducibility of experiments. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are several future directions for the research on (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone. One direction is to further investigate its mechanism of action and identify specific enzymes and signaling pathways that are targeted by this compound. This will help in the design of more targeted and effective therapies for various diseases. Another direction is to optimize the synthesis method of this compound to improve its yield and purity, which will facilitate its use in future experiments. Furthermore, more studies are needed to determine the efficacy and safety of this compound in humans, which will pave the way for its potential use in clinical settings.
合成方法
The synthesis of (4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone involves the reaction of 2-amino-3-ethylquinoxaline with 3-methyl-5-formyl-1,2-oxazole in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the desired product. The yield of this synthesis method is moderate, and the purity of the product can be improved through further purification techniques.
科学研究应用
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
(4-ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-3-17-8-9-18(13-7-5-4-6-12(13)17)15(19)14-10-11(2)16-20-14/h4-7,10H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUWOEIAUAXBPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C2=CC=CC=C21)C(=O)C3=CC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethyl-2,3-dihydroquinoxalin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzoyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide](/img/structure/B7562200.png)

![[2-oxo-2-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)anilino]ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562217.png)

![(2S)-N-ethyl-2-[(4-methoxyphenyl)sulfonylamino]-N,3-dimethylbutanamide](/img/structure/B7562235.png)
![[2-[4-amino-1-methyl-3-(2-methylpropyl)-2,6-dioxopyrimidin-5-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562247.png)
![[2-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7562249.png)
![N-(cyclobutylmethyl)-N,7a-dimethyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7562256.png)

![2-Fluoro-6-[3-(2-oxoimidazolidin-1-yl)piperidin-1-yl]benzonitrile](/img/structure/B7562274.png)
![N-(cyclobutylmethyl)-N,5-dimethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B7562288.png)

![5-[2-[(4-acetylpiperazin-1-yl)methyl]-1,3-thiazol-4-yl]-1-methyl-3H-indol-2-one](/img/structure/B7562296.png)
![3-[1-(2-amino-6-chloropyrimidin-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7562304.png)